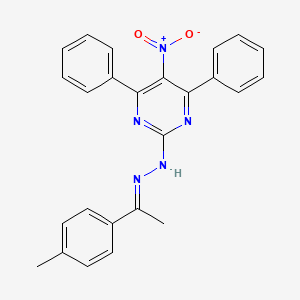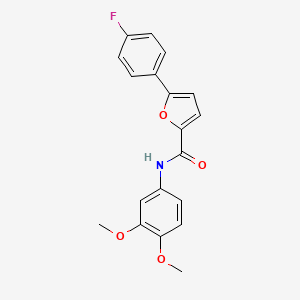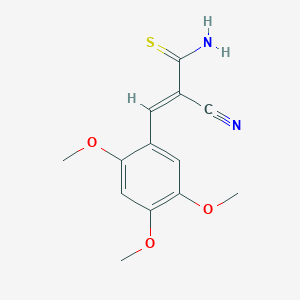
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as MPEP-DPH, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction.
作用機序
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone acts as a selective and competitive antagonist for mGluR5. It binds to the allosteric site of the receptor, which is distinct from the glutamate binding site. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone can modulate the release of various neurotransmitters such as glutamate, dopamine, and GABA, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. It can modulate the release of various neurotransmitters, which can affect the activity of various brain regions. For example, 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to reduce the release of glutamate in the prefrontal cortex, which is involved in anxiety and depression. It has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in drug addiction.
実験室実験の利点と制限
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments. It is a selective and potent antagonist for mGluR5, which can help to elucidate the role of this receptor in various neurological disorders. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone in lab experiments. For example, it has a relatively short half-life, which can make it difficult to study its long-term effects. It also has limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone. Firstly, further studies are needed to elucidate the role of mGluR5 in various neurological disorders. Secondly, more research is needed to investigate the potential therapeutic benefits of targeting mGluR5 in these disorders. Thirdly, there is a need to develop more potent and selective antagonists for mGluR5, which can help to further elucidate the function of this receptor. Finally, there is a need to investigate the long-term effects of 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone and other mGluR5 antagonists, which can help to determine their potential as therapeutic agents.
合成法
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone can be synthesized using a simple two-step process. Firstly, 1-(4-methylphenyl)ethanone is reacted with 5-nitro-2-pyrimidinylhydrazine to form 1-(4-methylphenyl)ethanone (5-nitro-2-pyrimidinyl)hydrazone. Secondly, this compound is reacted with diphenylmethanol in the presence of a Lewis acid catalyst to form 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone.
科学的研究の応用
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been widely used in scientific research as a tool to study the function of mGluR5. It has been shown to selectively block mGluR5, which can help to elucidate the role of this receptor in various neurological disorders. For example, 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been used to study the role of mGluR5 in anxiety and depression, and in drug addiction. It has also been used to investigate the potential therapeutic benefits of targeting mGluR5 in these disorders.
特性
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-13-15-19(16-14-17)18(2)28-29-25-26-22(20-9-5-3-6-10-20)24(30(31)32)23(27-25)21-11-7-4-8-12-21/h3-16H,1-2H3,(H,26,27,29)/b28-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKWNKUEZFLLMM-MTDXEUNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)





![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)


![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)


